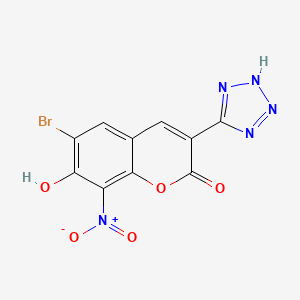

GPR35 agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4BrN5O5 |

|---|---|

Molecular Weight |

354.07 g/mol |

IUPAC Name |

6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C10H4BrN5O5/c11-5-2-3-1-4(9-12-14-15-13-9)10(18)21-8(3)6(7(5)17)16(19)20/h1-2,17H,(H,12,13,14,15) |

InChI Key |

AQJFPDDDKBWBAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)[N+](=O)[O-])C3=NNN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

GPR35 Agonist Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and pain.[1][2] Its expression in immune cells and the gastrointestinal tract underscores its potential role in modulating inflammatory and metabolic processes.[1] This technical guide provides an in-depth overview of the core aspects of GPR35 agonist discovery and development, including its signaling pathways, a summary of known agonists, and detailed experimental protocols for key functional assays.

GPR35 Signaling Pathways

GPR35 activation by an agonist initiates a cascade of intracellular events through coupling with heterotrimeric G proteins and the recruitment of β-arrestins. The signaling pathways are complex and can be context-dependent, varying with the specific ligand and cell type.[1] GPR35 primarily couples to Gαi/o and Gα12/13 proteins, and also engages β-arrestin-mediated signaling.[2]

Gαi/o-Mediated Signaling

Upon agonist binding, GPR35 activates Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of downstream effectors such as protein kinase A (PKA).[2]

Gα12/13-Mediated Signaling

GPR35 activation can also lead to the engagement of Gα12/13 proteins. This pathway is primarily associated with the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton. Activation of RhoA can influence cell shape, motility, and contraction.[2]

References

Elucidating the GPR35 Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1][2] Initially identified in 1998, GPR35 is predominantly expressed in immune cells and the gastrointestinal tract.[3] The human GPR35 gene can be alternatively spliced, giving rise to two isoforms: a shorter form (GPR35a) and a longer isoform (GPR35b) with an extended N-terminus of 31 amino acids.[3][4] This guide provides an in-depth overview of the GPR35 signaling pathway, complete with quantitative data on ligand activation, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

GPR35 Signaling Pathways

GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13, leading to the modulation of various downstream effector pathways.[5] Additionally, GPR35 activation can trigger G protein-independent signaling through the recruitment of β-arrestins.[6] The signaling profile of GPR35 can be complex and may be influenced by the specific ligand, cell type, and the GPR35 isoform expressed.[7]

G Protein-Dependent Signaling

Upon agonist binding, GPR35 facilitates the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins, leading to their activation and dissociation.

-

Gαi/o Pathway: Activation of the Gαi/o pathway by GPR35 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates RhoA signaling pathways, which are involved in the regulation of the actin cytoskeleton, cell migration, and proliferation.[8]

-

Gαq/11 Pathway: Some studies have suggested potential coupling to Gαq/11, which would lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium (Ca2+).[5]

G Protein-Independent Signaling: β-Arrestin Recruitment

Ligand-activated GPR35 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling events.[7] β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[5]

The two human isoforms of GPR35, GPR35a and GPR35b, have been shown to exhibit differences in their signaling properties. Notably, GPR35b has been reported to have a lower agonist response efficacy compared to GPR35a, with the extended N-terminus of GPR35b potentially constraining G protein activation while enhancing the interaction with β-arrestin.[7]

Quantitative Analysis of GPR35 Ligands

A variety of endogenous and synthetic ligands for GPR35 have been identified. The potency and efficacy of these ligands can vary significantly depending on the species ortholog of the receptor and the specific signaling pathway being assayed.

| Ligand | Assay Type | Species | EC50 / pEC50 | Emax (% of reference) | Reference |

| Agonists | |||||

| Zaprinast | β-arrestin-2 Interaction (BRET) | Human | 6.01 ± 0.07 (pEC50) | 100% (reference) | [1] |

| β-arrestin-2 Interaction (BRET) | Rat | 7.41 ± 0.11 (pEC50) | - | [1] | |

| β-arrestin-2 Interaction (BRET) | Mouse | 6.63 ± 0.13 (pEC50) | - | [1] | |

| Pamoic Acid | β-arrestin-2 Interaction (BRET) | Human | 7.28 ± 0.07 (pEC50) | 54.8 ± 0.8% | [1] |

| β-arrestin-2 Interaction (BRET) | Rat | > 10 µM | - | [1] | |

| β-arrestin-2 Interaction (BRET) | Mouse | > 10 µM | - | [1] | |

| Cromolyn Disodium | β-arrestin-2 Interaction (BRET) | Human | 5.19 ± 0.10 (pEC50) | - | [1] |

| Lodoxamide | Lipid Accumulation Inhibition | Human (HepG2 cells) | 95 ± 8 nM | - | |

| Antagonists | IC50 / pIC50 | ||||

| CID-2745687 | β-arrestin-2 Interaction (BRET) | Human | 6.70 ± 0.09 (pIC50) | - | [1] |

| ML-145 | β-arrestin-2 Interaction (BRET) | Human | - | - | [1] |

Experimental Protocols

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is adapted from studies investigating ligand-induced interaction between GPR35 and β-arrestin-2.[1]

Materials:

-

HEK293T cells

-

Expression vectors for FLAG-GPR35-eYFP and β-arrestin-2-Renilla luciferase

-

Transfection reagent (e.g., FuGENE 6)

-

Cell culture medium (DMEM with 10% FBS)

-

Poly-L-lysine coated white 96-well plates

-

Coelenterazine h (luciferase substrate)

-

BRET plate reader

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with FLAG-GPR35-eYFP and β-arrestin-2-Renilla luciferase expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into poly-L-lysine coated white 96-well plates at a density of 40,000 cells per well.

-

Compound Treatment: 24 hours after seeding, replace the medium with serum-free DMEM. Add test compounds at various concentrations to the wells.

-

Substrate Addition and Incubation: Add coelenterazine h to a final concentration of 5 µM to each well. Incubate the plate for 5 minutes at 37°C.

-

BRET Measurement: Measure the luminescence signals at 485 nm (Renilla luciferase emission) and 530 nm (eYFP emission) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 485 nm emission. Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

GTPγS Binding Assay

This is a generalized protocol for measuring G protein activation upon GPR35 stimulation.

Materials:

-

Cell membranes prepared from cells expressing GPR35

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP

-

[35S]GTPγS (radioligand)

-

Non-labeled GTPγS (for non-specific binding determination)

-

Test compounds (agonists/antagonists)

-

Scintillation vials and scintillation fluid

-

Glass fiber filter mats

-

Filtration apparatus

-

Scintillation counter

Methodology:

-

Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), assay buffer, and varying concentrations of the test compound.

-

Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction. For determining non-specific binding, add a high concentration of non-labeled GTPγS (e.g., 10 µM) to a set of wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Transfer the filter mats to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the ligand concentration and analyze the data using non-linear regression to determine EC50 and Emax values.

Calcium Mobilization Assay

This protocol outlines a fluorescence-based method for detecting changes in intracellular calcium levels following GPR35 activation.

Materials:

-

HEK293 cells stably expressing GPR35 and a promiscuous Gα subunit (e.g., Gα16)

-

Cell culture medium (DMEM with 10% FBS)

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Test compounds

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Methodology:

-

Cell Seeding: Seed the GPR35-expressing HEK293 cells into black, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM (e.g., 2 µM) in Assay Buffer containing probenecid (e.g., 2.5 mM) and incubate at 37°C for 60 minutes in the dark.

-

Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

-

Compound Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add the test compounds at various concentrations using the instrument's automated injector and immediately begin recording the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the ligand concentration and fit the data to a dose-response curve to calculate EC50 values.

Visualizations

GPR35 Signaling Pathway Diagram

Caption: Overview of GPR35 signaling pathways.

Experimental Workflow for GPR35 Ligand Characterization

Caption: Workflow for GPR35 ligand identification and characterization.

References

- 1. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 4. revvity.com [revvity.com]

- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Identifying Endogenous Ligands for GPR35

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and cardiovascular disease. Despite its therapeutic potential, the identity of its definitive endogenous ligand remains elusive, hindering drug development efforts. This technical guide provides a comprehensive overview of the current understanding of GPR35, with a focus on the methodologies and data related to the identification of its endogenous ligands. We present a detailed summary of proposed endogenous agonists, quantitative data on their activity, and step-by-step protocols for key experimental assays. Furthermore, we visualize the complex signaling pathways associated with GPR35 activation to facilitate a deeper understanding of its function.

Introduction to GPR35

GPR35, discovered in 1998, is a class A G protein-coupled receptor (GPCR) that is highly expressed in immune cells, the gastrointestinal tract, and the central nervous system. Its association with various diseases has made it an attractive target for therapeutic intervention. However, the deorphanization of GPR35 has been challenging due to the low potency and species-specific activity of many proposed ligands. This guide aims to provide researchers with the necessary information to navigate the complexities of GPR35 ligand identification and characterization.

Putative Endogenous Ligands of GPR35

While no single endogenous ligand has been definitively confirmed for GPR35, several candidates have been proposed and investigated. The primary candidates include metabolites of tryptophan and serotonin, as well as a phospholipid derivative. The chemokine CXCL17 was also initially suggested as a ligand, but subsequent research has cast doubt on this interaction.

Kynurenic Acid (KYNA)

Kynurenic acid, a metabolite of tryptophan, was one of the first proposed endogenous ligands for GPR35.[1][2] However, its potency exhibits significant species-dependent differences, being considerably higher in rodents than in humans.[1][3] This discrepancy has led to debate about its physiological relevance as a primary endogenous agonist in humans.[1]

Lysophosphatidic Acid (LPA)

Lysophosphatidic acid, a bioactive phospholipid, has also been suggested to activate GPR35.[4][5] Some studies have shown that LPA can induce GPR35-dependent signaling; however, other reports have failed to replicate these findings, leaving its role as a true endogenous ligand uncertain.[5][6]

5-Hydroxyindoleacetic Acid (5-HIAA)

More recently, the major metabolite of serotonin, 5-hydroxyindoleacetic acid, has been identified as a potential endogenous ligand for GPR35.[5] Studies have shown that 5-HIAA can act as a chemoattractant for neutrophils in a GPR35-dependent manner, suggesting a role in inflammatory responses.[7]

The Controversy of CXCL17

The chemokine CXCL17 was initially reported to be an endogenous ligand for GPR35. However, several subsequent studies have failed to demonstrate a direct interaction or functional activation of GPR35 by CXCL17 in various assay systems.[1]

Quantitative Data on Endogenous Ligand Activity

The potency of proposed endogenous ligands for GPR35 varies significantly across species. The following table summarizes the available EC50 values for the primary candidates in human, mouse, and rat orthologs.

| Ligand | Species | Assay Type | Reported EC50 | Citation |

| Kynurenic Acid | Human | Calcium Mobilization | 39 µM | [3] |

| Mouse | Calcium Mobilization | 11 µM | [3] | |

| Rat | Calcium Mobilization | 7 µM | [3] | |

| Lysophosphatidic Acid (2-oleoyl-LPA) | Human | Calcium Mobilization | ~36 nM (for GPR87) | [6] |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Mouse | Chemotaxis | Potent chemoattractant | [7] |

| Human | Chemotaxis | Potent chemoattractant | [7] |

Note: Data for LPA is often in the context of other LPA receptors, and direct EC50 values for GPR35 are not consistently reported. The activity of 5-HIAA is primarily characterized by its chemoattractant properties rather than a specific EC50 value in binding or signaling assays.

Experimental Protocols for Ligand Identification

The identification and characterization of GPR35 ligands rely on a variety of in vitro functional assays. These assays are designed to measure different aspects of receptor activation, from direct G protein coupling to downstream signaling events.

β-Arrestin Recruitment Assays (e.g., Tango Assay)

β-arrestin recruitment is a common and robust method for assessing GPCR activation, independent of G protein coupling preference. The Tango assay is a proprietary example of such an assay.

Principle: This assay utilizes a chimeric receptor where the C-terminus is fused to a transcription factor, which is preceded by a protease cleavage site. A separate construct expresses a fusion of β-arrestin and a protease. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., β-lactamase or luciferase).[8][9][10]

Detailed Protocol (Tango™ GPR35-bla U2OS Assay):

-

Cell Plating: Seed Tango™ GPR35-bla U2OS cells in a 384-well, black-walled, clear-bottom plate at a density of 10,000 cells per well in assay medium. Incubate overnight at 37°C in 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compounds (potential ligands) in the assay medium.

-

Ligand Stimulation: Add the diluted compounds to the cell plate and incubate for 5 hours at 37°C in 5% CO2.

-

Substrate Addition: Prepare the LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plate at room temperature for 2 hours in the dark.

-

Detection: Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader. The ratio of these two emissions indicates the extent of β-lactamase activity and, consequently, GPR35 activation.

Experimental Workflow for β-Arrestin Recruitment Assay

Caption: Workflow for GPR35 β-Arrestin Recruitment Assay.

Calcium Mobilization Assays (e.g., FLIPR Assay)

Calcium mobilization assays are used to measure Gαq-mediated signaling or signaling that can be redirected through promiscuous G proteins like Gα16 to elicit a calcium response.

Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of the Gq pathway, phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence.[3][11]

Detailed Protocol (FLIPR Calcium Assay using HEK293 cells):

-

Cell Plating: Seed HEK293 cells stably or transiently expressing GPR35 in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

-

Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.

-

Compound Addition: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Detection: Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds to the cells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates a calcium response.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for GPR35 Calcium Mobilization Assay.

GTPγS Binding Assay

This assay provides a direct measure of G protein activation upon ligand binding to the receptor.

Principle: In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When the receptor is activated by an agonist, the Gα subunit binds to [³⁵S]GTPγS. The amount of incorporated radioactivity is then measured, which is proportional to the level of G protein activation.[12][13][14]

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing GPR35. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

-

Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and other necessary components.

-

Reaction Mixture: In a microplate, combine the cell membranes, test compounds, and GDP.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Detection: Wash the filter mat to remove non-specific binding, and then measure the radioactivity retained on the filter using a scintillation counter.

Experimental Workflow for GTPγS Binding Assay

Caption: Workflow for GPR35 GTPγS Binding Assay.

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, as well as engaging the β-arrestin pathway. This promiscuous coupling leads to a complex array of downstream signaling events.

Gαi/o-Mediated Signaling

Activation of the Gαi/o pathway by GPR35 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits released upon Gαi/o activation can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway through a series of intermediates.[15]

GPR35 Gαi/o Signaling Pathway

Caption: GPR35 Gαi/o-mediated signaling pathway.

Gα12/13-Mediated Signaling

Coupling of GPR35 to Gα12/13 activates RhoGEFs (Rho Guanine Nucleotide Exchange Factors), such as p115-RhoGEF and LARG.[16][17][18] These RhoGEFs, in turn, activate the small GTPase RhoA, a key regulator of the actin cytoskeleton, leading to cellular responses like stress fiber formation and changes in cell morphology.

GPR35 Gα12/13 Signaling Pathway

Caption: GPR35 Gα12/13-mediated signaling pathway.

β-Arrestin-Mediated Signaling

In addition to its role in receptor desensitization and internalization, β-arrestin can act as a scaffold for signaling molecules, initiating G protein-independent signaling cascades. Upon GPR35 activation, β-arrestin can be recruited to the receptor and facilitate the activation of the ERK/MAPK pathway by bringing together components of the kinase cascade, such as Raf, MEK, and ERK.[19][20][21][22][23]

References

- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 6. Aiming drug discovery at lysophosphatidic acid targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 15. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

- 19. beta-Arrestin scaffolding of the ERK cascade enhances cytosolic ERK activity but inhibits ERK-mediated transcription following angiotensin AT1a receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]

- 21. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

The Dual Role of GPR35 in Inflammatory Bowel Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35), once an orphan receptor, has emerged as a significant modulator in the pathogenesis of Inflammatory Bowel Disease (IBD).[1][2][3] Genetic association studies have identified single nucleotide polymorphisms (SNPs) in the GPR35 gene, linking it to an increased risk for both Crohn's disease and ulcerative colitis.[1][4][5] Expressed in intestinal epithelial cells and various immune cells, GPR35 exhibits a complex, dual role in gut inflammation, with evidence supporting both pro- and anti-inflammatory functions.[6][7][8] This guide provides an in-depth technical overview of the current understanding of GPR35 in IBD, detailing its signaling pathways, the quantitative evidence from experimental models, and the methodologies employed in this research.

Introduction to GPR35 and its Ligands

GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) that is highly expressed in the gastrointestinal tract and immune cells such as macrophages, dendritic cells, and neutrophils.[3][6][8][9] Its role as a sensor for microbial and host-derived metabolites positions it as a critical link between the gut microbiota, the intestinal epithelium, and the host immune system.[1][2][10]

Several endogenous and synthetic ligands for GPR35 have been identified, although it officially remains an orphan receptor.[4]

Endogenous Ligands:

-

Kynurenic acid (KYNA): A tryptophan metabolite produced by both the host and gut microbiota.[1][2][10][11]

-

Lysophosphatidic acid (LPA): A bioactive phospholipid involved in various cellular processes.[1][2][12]

Synthetic Ligands:

-

Pamoic acid: Another commonly used synthetic agonist.[1][3][6][11]

-

Lodoxamide: An anti-inflammatory mast cell stabilizer that acts as a GPR35 agonist.[5][13]

GPR35 Signaling Pathways in IBD

The signaling pathways activated by GPR35 are multifaceted and cell-type specific, contributing to its dual role in IBD. Upon ligand binding, GPR35 can couple to different G proteins and also signal through β-arrestin pathways.[6]

Pro-inflammatory Signaling

In certain contexts, particularly within immune cells, GPR35 activation can promote inflammation. For instance, in macrophages, GPR35 signaling can induce the production of pro-inflammatory cytokines like TNF-α.[1][6][12] Furthermore, macrophage-expressed GPR35 has been shown to promote neoangiogenesis through the production of VEGF, a process implicated in IBD pathogenesis.[1][12] Some studies also suggest that specific GPR35 gene variants associated with IBD, such as T108M, may lead to a hypermorphic receptor with increased activity, potentially promoting inflammation.[14][15]

Anti-inflammatory and Protective Signaling

Conversely, GPR35 signaling, particularly in intestinal epithelial cells, is crucial for maintaining barrier integrity and promoting mucosal healing.[7][16] Activation of GPR35 in these cells can stimulate proliferation and migration, essential processes for repairing the damaged epithelium in colitis.[1][6][17] This is mediated through the activation of the ERK and RhoA pathways, leading to increased fibronectin expression.[1][12] Furthermore, GPR35 signaling can be protective by contributing to the production of corticosterone in intestinal epithelial cells, which has anti-inflammatory effects.[1][12] Disruption of GPR35 signaling in epithelial cells has been shown to lead to pyroptosis in goblet cells, resulting in reduced mucus production and an impaired mucosal barrier.[1][10][12]

Quantitative Data from Experimental Models

The dual role of GPR35 is highlighted in various experimental models of colitis, primarily the dextran sodium sulfate (DSS)-induced colitis model in mice. The outcomes often depend on the specific cell type in which GPR35 activity is modulated.

GPR35 Knockout and Agonist Studies in DSS-Induced Colitis

| Experimental Model | Key Findings | Quantitative Data | Reference |

| GPR35 Knockout (GPR35-/-) Mice | Exacerbated DSS-induced colitis compared to wild-type (WT) mice. | - Significantly greater body weight loss.- Higher disease activity index (DAI) scores.- Increased intestinal permeability.- More severe histological damage (loss of crypts, ulcerations).- Significantly higher mRNA expression of pro-inflammatory cytokines (IL-1β, CXCL1, CXCL2, CCL2, HMGB1) in the colon. | [1][16][18] |

| GPR35 Agonist (Pamoic Acid) Treatment in WT Mice | Ameliorated DSS-induced colitis. | - Reduced severity of colitis. | [3][4][19] |

| GPR35 Agonist (YE120, Zaprinast, Pamoic Acid) on Colon Epithelial Cells | Promoted wound repair in vitro. | - Increased cell migration and wound closure. | [1][6][17] |

| Bone Marrow Chimeric Mice | GPR35 expression in both hematopoietic and non-hematopoietic cells contributes to protection against colitis. | - GPR35 knockout in either compartment led to some degree of exacerbation. | [16] |

Studies on GPR35 Variants

| GPR35 Variant | Functional Consequence | Association with IBD | Reference |

| rs3749171 (T108M) | Hypermorphic (increased receptor activity). | Associated with increased risk for ulcerative colitis and primary sclerosing cholangitis. | [4][5][6][14][15] |

| rs3749172 (S294R) | Increased receptor activity in response to Zaprinast. | Associated with increased risk for IBD. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on GPR35 in IBD. Below are summaries of key experimental protocols.

DSS-Induced Colitis in Mice

This is the most common model to study the role of GPR35 in IBD.

References

- 1. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 2. GPR35 in Intestinal Diseases: From Risk Gene to Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease [mdpi.com]

- 4. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. frontiersin.org [frontiersin.org]

- 7. GPR35-mediated kynurenic acid sensing contributes to maintenance of gut microbiota homeostasis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammatory bowel disease susceptible gene GPR35 promotes bowel inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gut.bmj.com [gut.bmj.com]

- 16. Protective role of orphan G protein-coupled receptor GPR35 in the pathogenesis of colitis through regulating epithelial barrier function and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 18. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

GPR35 in Colorectal Cancer: A Technical Guide to its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 35 (GPR35), once an orphan receptor, has emerged as a significant player in the pathogenesis of colorectal cancer (CRC). Elevated expression of GPR35 is frequently observed in CRC tissues and is correlated with poor patient prognosis. This technical guide provides a comprehensive overview of the function of GPR35 in colorectal cancer cells, detailing its signaling pathways, its role in key cancer hallmarks, and its potential as a therapeutic target. We present a synthesis of current research, including quantitative data on GPR35's impact on cellular processes, detailed experimental protocols for its study, and visual representations of its signaling networks. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of GPR35 in colorectal cancer and to develop novel therapeutic strategies targeting this receptor.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the identification of novel therapeutic targets to improve patient outcomes.[1] G protein-coupled receptors (GPCRs) have long been recognized for their critical roles in cellular signaling and their druggability, making them attractive targets for cancer therapy. GPR35, a member of the rhodopsin-like GPCR family, is highly expressed in the gastrointestinal tract, particularly in the colon and small intestine.[2] Emerging evidence strongly implicates GPR35 in the progression of colorectal cancer, where it influences cell proliferation, survival, migration, and angiogenesis.[2][3] This guide will delve into the multifaceted functions of GPR35 in colorectal cancer cells, providing a technical foundation for future research and drug discovery efforts.

GPR35 Expression in Colorectal Cancer

Multiple studies have demonstrated a significant upregulation of GPR35 expression in colorectal cancer tissues compared to adjacent healthy tissue. This increased expression has been linked to more advanced disease stages and poorer patient survival, highlighting its potential as a prognostic biomarker.[4]

Table 1: Quantitative Analysis of GPR35 mRNA Expression in Colorectal Cancer

| Comparison Group | GPR35 Expression Level | Fold Change/Statistical Significance | Reference |

| CRC Tumor vs. Healthy Margin | Higher in Tumor | p = 0.008 | [1] |

| CRC Tumor vs. Normal Colon Tissue | 114.2 copies/18S rRNA unit vs. 40.7 copies/18S rRNA unit | p < 0.0001 | [5] |

| By AJCC Stage (II vs. IV) | Higher in Stage IV | p = 0.007 | [1] |

| By AJCC Stage (III vs. IV) | Higher in Stage IV | p = 0.044 | [1] |

| By Tumor Grade (G1 vs. G3) | Higher in G3 | p = 0.01 | [1] |

| By T Stage (T2 vs. T3) | Higher in T3 | p = 0.014 | [1] |

Ligands and Signaling Pathways

GPR35 can be activated by several endogenous ligands, including the tryptophan metabolite kynurenic acid (KYNA), the chemokine CXCL17, and lysophosphatidic acid (LPA).[6] Upon activation, GPR35 couples to various G proteins to initiate downstream signaling cascades that promote tumorigenesis. Furthermore, there is evidence of ligand-independent, constitutive activity of GPR35 contributing to its pro-cancer role.[7]

Key Signaling Pathways

-

RhoA-YAP/TAZ Pathway: GPR35 activation can lead to the stimulation of the RhoA GTPase. Active RhoA, in turn, promotes the nuclear translocation and activity of the transcriptional co-activators YAP and TAZ. This pathway is crucial for anchorage-independent growth, a hallmark of cancer cell malignancy.[2][7]

-

Na+/K+-ATPase-Src-ERK Pathway: GPR35 has been shown to interact with the α-subunit of the Na+/K+-ATPase. This interaction enhances the pump's activity, leading to the activation of Src kinase and the subsequent stimulation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is implicated in increased cell proliferation and metabolic reprogramming.[3][6][8]

-

IL-17 Signaling: The CXCL17-GPR35 axis has been linked to the activation of the IL-17 signaling pathway, which can promote inflammation, drug resistance, and tumor progression in the tumor microenvironment.[4]

Signaling Pathway Diagrams

Caption: GPR35 signaling pathways in colorectal cancer cells.

Role of GPR35 in Colorectal Cancer Cell Function

GPR35 promotes several key cellular processes that are integral to the development and progression of colorectal cancer.

Cell Proliferation and Survival

Overexpression of GPR35 enhances the proliferation of colorectal cancer cells. This is mediated, at least in part, through the activation of the ERK-MAPK and YAP/TAZ signaling pathways, which promote cell cycle progression and inhibit apoptosis.[2][3][7]

Cell Migration and Invasion

GPR35 signaling, particularly through the RhoA pathway, contributes to cytoskeletal rearrangements that are necessary for cell motility. The CXCL17-GPR35 axis has been shown to increase the migratory and invasive potential of colorectal cancer cells.[4]

Anchorage-Independent Growth

A critical feature of malignant cells is their ability to grow in an anchorage-independent manner. GPR35, through its activation of the YAP/TAZ pathway, significantly promotes the ability of colorectal cancer cells to form colonies in soft agar, a key in vitro indicator of tumorigenicity.[7]

Angiogenesis

GPR35 expressed on tumor-associated macrophages (TAMs) can promote neoangiogenesis by stimulating the secretion of pro-angiogenic factors such as VEGF and CXCL1. This contributes to the formation of new blood vessels that supply the growing tumor with nutrients and oxygen.[3][6]

Table 2: Quantitative Effects of GPR35 Modulation on CRC Cell Functions

| Cell Function | GPR35 Modulation | Effect | Quantitative Data | Reference |

| Anchorage-Independent Growth | Overexpression | Increased colony formation | - | [7] |

| Anchorage-Independent Growth | Knockdown | Reduced colony number and size | - | [7] |

| Anchorage-Independent Growth | CID-2745687 (10 µM) | Inhibition of colony formation | Significant inhibition | [7] |

| Migration & Invasion | CXCL17 Knockdown | Reversed increase in migration and invasion | - | [4] |

GPR35 as a Therapeutic Target

The multifaceted role of GPR35 in promoting colorectal cancer progression makes it an attractive therapeutic target. Both genetic and pharmacological inhibition of GPR35 have shown promise in preclinical models.

GPR35 Antagonists

Several small molecule antagonists of GPR35 have been identified, including CID-2745687 and ML-145. These compounds have been shown to inhibit GPR35-mediated signaling and reduce the malignant phenotype of colorectal cancer cells in vitro.[7][9]

Table 3: Activity of GPR35 Antagonists in CRC Models

| Antagonist | Cell Line/Model | Effect | IC50/Concentration | Reference |

| CID-2745687 | GPR35-overexpressing CRC cells | Inhibited anchorage-independent growth | 10 µM | [7] |

| ML-145 | GPR35-overexpressing CRC cells | Decreased YAP/TAZ target gene expression | - | [7] |

In Vivo Studies

In mouse models of colitis-associated and spontaneous intestinal tumorigenesis, genetic deletion of Gpr35 resulted in a significant reduction in tumor number and size.[8][10] These findings provide strong in vivo validation for GPR35 as a therapeutic target in colorectal cancer.

Table 4: Effects of GPR35 Deletion in Mouse Models of Colorectal Cancer

| Mouse Model | GPR35 Deletion | Effect on Tumorigenesis | Quantitative Data | Reference |

| AOM/DSS | Macrophage-specific Gpr35 deletion | Reduced tumor count | ~50% reduction | [10] |

| AOM/DSS | Macrophage-specific Gpr35 deletion | Reduced tumor size | >3 times smaller | [10] |

| ApcMin/+ | Macrophage-specific Gpr35 deletion | No significant difference in tumor number | - | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the function of GPR35 in colorectal cancer cells.

GPR35 Overexpression and Knockdown

Lentiviral Transduction for Gene Overexpression/Knockdown:

-

Objective: To generate stable colorectal cancer cell lines with either overexpression or knockdown of GPR35.

-

Principle: Lentiviral vectors are used to deliver and integrate a gene of interest (for overexpression) or a short hairpin RNA (shRNA) targeting GPR35 (for knockdown) into the host cell genome.

-

Workflow:

-

Design and clone the GPR35 coding sequence or a GPR35-targeting shRNA into a lentiviral expression vector.

-

Co-transfect the lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Harvest the lentiviral particles from the cell culture supernatant.

-

Transduce the target colorectal cancer cells with the lentiviral particles in the presence of a transduction-enhancing agent like polybrene.

-

Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

-

Validate the overexpression or knockdown of GPR35 by qPCR and Western blotting.

-

Caption: Workflow for lentiviral-mediated gene modulation.

Anchorage-Independent Growth Assay (Soft Agar Assay)

-

Objective: To assess the tumorigenic potential of colorectal cancer cells by measuring their ability to grow without attachment to a solid surface.

-

Principle: Cells are suspended in a semi-solid agar medium, which prevents attachment to the culture dish. Only transformed cells can proliferate and form colonies in this environment.

-

Workflow:

-

Prepare a base layer of agar in a culture plate.

-

Resuspend the colorectal cancer cells in a top layer of lower-concentration agar.

-

Overlay the cell-containing agar onto the base layer.

-

Incubate the plates for several weeks to allow for colony formation.

-

Stain the colonies with a dye (e.g., crystal violet) and count them.

-

Caption: Workflow for the soft agar anchorage-independent growth assay.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

-

Objective: To investigate the physical interaction between GPR35 and its binding partners, such as the Na+/K+-ATPase.

-

Principle: An antibody specific to a "bait" protein (e.g., GPR35) is used to pull down the bait protein and any associated "prey" proteins from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

-

Workflow:

-

Lyse colorectal cancer cells under non-denaturing conditions to preserve protein-protein interactions.

-

Incubate the cell lysate with an antibody specific to the bait protein.

-

Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting using an antibody against the prey protein.

-

Caption: Workflow for co-immunoprecipitation.

TEAD-Responsive Luciferase Reporter Assay

-

Objective: To measure the transcriptional activity of the YAP/TAZ complex.

-

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites is co-transfected into cells. The level of luciferase expression, measured by luminescence, serves as a readout of YAP/TAZ activity.

-

Workflow:

-

Co-transfect colorectal cancer cells with a TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Apply experimental treatments (e.g., GPR35 agonists or antagonists).

-

Lyse the cells and measure the luciferase and Renilla activities using a luminometer.

-

Normalize the TEAD-reporter luciferase activity to the Renilla luciferase activity.

-

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 4. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]

- 6. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GPR35 antagonist CID-2745687 attenuates anchorage-independent cell growth by inhibiting YAP/TAZ activity in colorectal cancer cells [frontiersin.org]

- 8. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonists of GPR35 display high species ortholog selectivity and varying modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GPR35 Expression in Immune Cells and the Gastrointestinal Tract

This technical guide provides a comprehensive overview of the G protein-coupled receptor 35 (GPR35), focusing on its expression patterns in immune cells and the gastrointestinal (GI) tract. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts targeting this receptor.

Introduction to GPR35

G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has garnered significant interest as a potential therapeutic target for inflammatory and gastrointestinal diseases.[1][2][3] Initially identified in 1998, GPR35 is recognized for its high expression in the gastrointestinal tract and various immune cells.[1][4] Its involvement in modulating inflammatory responses is complex, exhibiting both pro- and anti-inflammatory effects depending on the cellular context.[1][5] The receptor is activated by various endogenous ligands, including the tryptophan metabolite kynurenic acid (KYNA) and the chemokine CXCL17.[6][7] Genetic association studies have linked polymorphisms in the GPR35 gene to an increased risk for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, as well as primary sclerosing cholangitis.[7]

Two splice variants of human GPR35 have been identified: GPR35a (309 amino acids) and GPR35b, which has a 31-amino acid longer N-terminus.[8] While both isoforms share similar pharmacology, GPR35b has been more associated with carcinogenesis.[7][8]

Quantitative Expression of GPR35

The expression of GPR35 is notably prominent in the gastrointestinal tract and specific subsets of immune cells, highlighting its role as a key sensor in the gut-immune axis.[2][9]

GPR35 Expression in Immune Cells

GPR35 is expressed in a variety of immune cells, where it plays a crucial role in modulating inflammatory responses and cell migration.[1][10] High expression levels have been observed in activated neutrophils, monocytes, dendritic cells, and macrophages.[10][11]

| Immune Cell Type | Species | Method | Key Findings | Reference |

| Monocytes (CD14+) | Human | Flow Cytometry, RNA-seq | GPR35 is expressed on monocytes. | [11][12] |

| T-cells (CD3+) | Human | RNA-seq | GPR35 is expressed on T-cells. | [10][11] |

| Neutrophils | Human | Not Specified | High level of GPR35 observed in activated neutrophils. | [10] |

| Dendritic Cells | Human, Mouse | RNA-seq | GPR35 expression is common in dendritic cells (CD103+CD11b-). | [11] |

| Macrophages | Human, Mouse | RNA-seq, IHC | GPR35 expression is prominent in macrophages and is linked to TNF responses. | [7][11] |

| Natural Killer (NK) Cells (CD56+) | Human | RNA-seq | GPR35 is expressed by NK cells. | [10][11] |

| Mast Cells | Human | Not Specified | GPR35 expression is reported in mast cells. | [10] |

| Invariant Natural Killer T (iNKT) Cells | Human | Not Specified | GPR35 is expressed on human iNKT cells. | [13] |

GPR35 Expression in the Gastrointestinal Tract

The GI tract exhibits the highest levels of GPR35 expression in the body, particularly in the lower intestine and colon.[4][11] This localization suggests a pivotal role in maintaining intestinal homeostasis and responding to gut microbial metabolites.[6][9]

| GI Tissue | Species | Method | Key Findings | Reference |

| Stomach | Human, Mouse | RNA-seq, IHC | Moderate but noticeable expression. | [4][14] |

| Duodenum | Human | RNA-seq | Enriched expression in the gastrointestinal tract. | [14] |

| Small Intestine | Human, Mouse | RNA-seq, IHC | Prominent expression. | [4][8] |

| Colon | Human, Mouse | RNA-seq, IHC | High expression levels, particularly in epithelial cells. | [4][7][8][15] |

| Rectum | Human | RNA-seq | Enriched expression in the gastrointestinal tract. | [14] |

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events that are highly context-dependent. The receptor can couple to different G proteins, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin pathways.[16][17] This versatility allows GPR35 to regulate a wide array of cellular functions, from cytokine production and chemotaxis to cell proliferation and barrier integrity.[1][18]

G Protein-Dependent Signaling

-

Gα13: In some cellular contexts, GPR35 couples to Gα13, leading to the activation of RhoA and subsequent downstream effects on the cytoskeleton and cell migration.

-

Other G Proteins: The receptor's interaction with other G proteins can modulate signaling pathways like MAPK and NF-κB, thereby influencing inflammatory dynamics.[1]

β-Arrestin-Dependent Signaling

Upon agonist binding, GPR35 can recruit β-arrestin-2.[19] This interaction not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, including the activation of the ERK1/2 pathway, which can have anti-inflammatory effects.[1]

Interaction with Na/K-ATPase

A novel signaling mechanism for GPR35 involves its interaction with the Na/K-ATPase pump. This interaction can trigger Src kinase activation, which in turn activates the ERK and Akt pathways, promoting cell proliferation and neovascularization in the context of colorectal cancer.[7][10]

GPR35 Signaling Cascades

Experimental Protocols

Accurate quantification and localization of GPR35 are critical for understanding its function. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for GPR35 mRNA Expression

This protocol outlines the steps for quantifying GPR35 mRNA levels in tissue or cell samples.[20]

1. RNA Extraction:

-

Homogenize 50-100 mg of tissue or 1-5x10^6 cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).[21]

-

Perform phase separation by adding chloroform, followed by centrifugation to separate the aqueous (RNA-containing), interphase, and organic layers.[21]

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

-

In a sterile, RNase-free tube, combine 1-2 µg of total RNA with reverse transcription primers (e.g., oligo(dT)s or random hexamers).

-

Add a reverse transcriptase enzyme (e.g., PrimeScript™ RT) and dNTPs.[22]

-

Incubate the reaction according to the manufacturer's protocol (e.g., 42°C for 50-60 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[21]

-

Store the resulting cDNA at -20°C.

3. qPCR Reaction:

-

Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for GPR35, and nuclease-free water.[23]

-

Human GPR35 Forward Primer Example: 5′- CTCCCTGCGAGACACCTCAC-3′[14]

-

Human GPR35 Reverse Primer Example: 5′-CTGATGCTCATGTACCTGT TGG -3′[14]

-

Pipette the master mix into a 96-well qPCR plate.

-

Add diluted cDNA template (typically 10-50 fold dilution) to the appropriate wells.[21] Include no-template controls (NTCs).

-

Run the plate in a real-time PCR machine using a standard thermal cycling profile (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[24]

-

Analyze the data using the 2^-ΔΔCT method, normalizing GPR35 expression to a stable housekeeping gene (e.g., GAPDH, ACTB).[22]

Workflow for GPR35 mRNA Quantification by qRT-PCR

Western Blotting for GPR35 Protein Detection

This protocol is for detecting GPR35 protein in cell or tissue lysates.[22]

1. Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors.[19][22]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[25]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.[22]

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[25]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][25]

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][26]

-

Incubate the membrane with a primary antibody specific for GPR35 (e.g., Mouse Anti-Human GPR35, 1-2 µg/mL) overnight at 4°C with gentle agitation.[26]

-

Wash the membrane three times with TBST for 5-10 minutes each.[25]

-

Incubate with an HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Mouse IgG) for 1 hour at room temperature.[25]

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[25] A specific band for GPR35 is expected at approximately 34 kDa.

Immunohistochemistry (IHC) for GPR35 Localization

This protocol allows for the visualization of GPR35 protein expression within the context of tissue architecture.

1. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin.

-

Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

-

Cut 4-5 µm sections using a microtome and mount on charged glass slides.

2. Staining:

-

Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

-

Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution (e.g., normal goat serum).

-

Incubate with the primary anti-GPR35 antibody (dilutions typically range from 1:50 to 1:200) in a humidified chamber overnight at 4°C.[26]

-

Wash with buffer (e.g., PBS or TBS).

-

Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

3. Visualization:

-

Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.

-

Examine the slides under a light microscope to assess the location and intensity of GPR35 staining.

Functional Interplay of GPR35 in the Gut

GPR35 expressed on both immune and intestinal epithelial cells plays a crucial role in maintaining gut homeostasis. It acts as a sensor for microbial and host-derived metabolites, integrating signals that regulate barrier function and inflammatory responses.[7][9] In macrophages, GPR35 signaling can induce TNF production, which in turn can influence epithelial cell function.[7][18] In epithelial cells, GPR35 is involved in mucosal repair and the maintenance of goblet cell function and mucus production.[7][18] Disruption of GPR35 signaling can lead to impaired barrier integrity and increased susceptibility to colitis.[7][18]

GPR35's Role in Gut Homeostasis

References

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. GPR35 in Intestinal Diseases: From Risk Gene to Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 8. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the GPR35 on ILC2 drives immunosuppression to promote lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERR-activated GPR35 promotes immune infiltration level of macrophages in gastric cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue expression of GPR35 - Staining in colon - The Human Protein Atlas [v20.proteinatlas.org]

- 16. What are GPR35 agonists and how do they work? [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of GPCR mRNA Using Real-Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

- 22. Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics – ScienceOpen [scienceopen.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. bu.edu [bu.edu]

- 25. origene.com [origene.com]

- 26. usbio.net [usbio.net]

The Dual Nature of GPR35: A Technical Guide to its Pro- and Anti-inflammatory Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35), an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, has emerged as a critical modulator of inflammatory responses. Its multifaceted nature, exhibiting both pro- and anti-inflammatory properties, presents a complex but promising landscape for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth exploration of the dual roles of GPR35, detailing the underlying signaling pathways, experimental evidence, and methodologies for its investigation. The context-dependent actions of GPR35, influenced by the specific cellular environment and ligand engagement, underscore the importance of a nuanced understanding for the development of targeted therapies.[1][2][3][4][5]

Pro-inflammatory Roles of GPR35

Activation of GPR35 can trigger a cascade of pro-inflammatory events, primarily through the mobilization and activation of key immune cells and the production of inflammatory mediators.[1][3][5] This activity is particularly prominent in neutrophils, macrophages, and invariant Natural Killer T (iNKT) cells.[1][4]

Immune Cell Recruitment and Activation

GPR35 plays a significant role in chemotaxis, guiding immune cells to sites of inflammation.[1] Studies have demonstrated that GPR35 activation promotes the migration of neutrophils and monocytes.[6][7][8] This process is often mediated through the Gα12/13 pathway, leading to Rho-mediated cytoskeletal reorganization, a critical step in cell motility.[1]

Production of Pro-inflammatory Cytokines

Upon activation, GPR35 can stimulate the production of a battery of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10] This cytokine release amplifies the inflammatory response, contributing to the pathogenesis of various inflammatory conditions. In models of dextran sulfate sodium (DSS)-induced colitis, GPR35 knockout mice have shown altered expression of pro-inflammatory cytokines such as IL-1β, CXCL1, CXCL2, and CCL2.

Anti-inflammatory Roles of GPR35

Conversely, GPR35 activation can also exert potent anti-inflammatory effects, particularly within the gastrointestinal tract, liver, and adipose tissue.[1][4] This protective role is primarily attributed to the suppression of pro-inflammatory signaling pathways and the promotion of anti-inflammatory mediators.

Attenuation of Inflammatory Signaling

In certain cellular contexts, GPR35 signaling can inhibit the activation of pro-inflammatory pathways. For instance, in macrophages, GPR35 agonists have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response.[9] This is achieved, in part, through the Gαs-cAMP-PKA signaling pathway, which can antagonize pro-inflammatory signaling cascades.[9][10]

Promotion of Anti-inflammatory Cytokines and Regulatory T Cells

Activation of GPR35 has been linked to an increase in the production of anti-inflammatory cytokines. Furthermore, some studies suggest that GPR35 may endorse the differentiation of regulatory T cells, which are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses.[3][4]

GPR35 Signaling Pathways

The dichotomous function of GPR35 is a direct consequence of its ability to couple to multiple downstream signaling pathways. The specific pathway activated depends on the cell type, the engaging ligand, and the presence of co-receptors.

Pro-inflammatory Pathways

-

Gαi/o and Gα12/13 Coupling: GPR35 can couple to Gαi/o and Gα12/13 proteins. Gαi/o activation can lead to the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in the activation of the transcription factor NF-κB.[1] NF-κB is a master regulator of pro-inflammatory gene expression. Gα12/13 activation stimulates RhoA, a key regulator of the actin cytoskeleton, promoting cell migration and chemotaxis.[1]

Anti-inflammatory Pathways

-

Gαs/cAMP/PKA Pathway: In contrast, GPR35 can also couple to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[9][10] The cAMP/PKA pathway is known to have anti-inflammatory effects, in part by inhibiting the NF-κB pathway.

-

β-Arrestin Signaling: GPR35 activation also leads to the recruitment of β-arrestins.[11] β-arrestins can act as scaffold proteins, initiating signaling cascades that are independent of G proteins. β-arrestin-mediated signaling has been implicated in both pro- and anti-inflammatory responses depending on the cellular context.

Quantitative Data

GPR35 Ligand Affinities and Potencies

The study of GPR35 has been facilitated by the identification of both endogenous and synthetic ligands. However, a significant challenge in the field is the species-specific pharmacology of these compounds.

| Ligand | Type | Species | Assay | Potency (EC50/Ki) | Reference |

| Kynurenic Acid | Endogenous Agonist | Human | β-arrestin | ~µM range | [12] |

| Zaprinast | Synthetic Agonist | Human | β-arrestin | 5.4 (pEC50) | [] |

| Zaprinast | Synthetic Agonist | Rat | β-arrestin | 7.1 (pEC50) | [] |

| Lodoxamide | Synthetic Agonist | Human | β-arrestin | ~1 nM (EC50) | [14] |

| Compound 4b | Synthetic Agonist | Human | Not Specified | 76.0 nM (EC50) | [14] |

| Compound 4b | Synthetic Agonist | Mouse | Not Specified | 63.7 nM (EC50) | [14] |

| Compound 4b | Synthetic Agonist | Rat | Not Specified | 77.8 nM (EC50) | [14] |

| CID-2745687 | Synthetic Antagonist | Human | Radioligand Binding | 12.8 nM (Ki) | [15] |

| ML-145 | Synthetic Antagonist | Human | Not Specified | 20.1 nM (IC50/EC50) | [15] |

GPR35-mediated Cytokine Modulation in DSS-induced Colitis

The DSS-induced colitis model in mice is a widely used tool to investigate the role of GPR35 in intestinal inflammation.

| Cytokine/Chemokine | GPR35 Knockout vs. Wild Type | Effect | Reference |

| IL-1β | Upregulated | Pro-inflammatory | [] |

| CXCL1 | Upregulated | Pro-inflammatory | [] |

| CXCL2 | Upregulated | Pro-inflammatory | [] |

| CCL2 | Upregulated | Pro-inflammatory | [] |

| HMGB1 | Upregulated | Pro-inflammatory | [] |

| TNF-α | Reduced in macrophages | Anti-inflammatory context | [16] |

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This in vivo model is crucial for studying the role of GPR35 in intestinal inflammation.

Methodology:

-

Animal Model: Utilize GPR35 knockout (KO) and wild-type (WT) littermate mice on a C57BL/6 background.

-

DSS Administration: Dissolve DSS (molecular weight 36,000–50,000) in sterile drinking water at a concentration of 2-3% (wt/vol). Provide this solution ad libitum to the mice for a period of 5 to 7 days.

-

Monitoring: Record the body weight, stool consistency, and presence of blood in the feces daily for each mouse.

-

Termination and Tissue Collection: At the end of the DSS administration period, euthanize the mice. Carefully dissect the entire colon from the cecum to the anus.

-

Analysis:

-

Measure the length and weight of the colon.

-

Fix a distal segment of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

-

Snap-freeze the remaining colon tissue in liquid nitrogen for subsequent RNA and protein extraction.

-

Quantify the mRNA expression of pro- and anti-inflammatory cytokines and chemokines using quantitative real-time PCR (qPCR).

-

Measure the protein levels of cytokines and chemokines in colon homogenates using ELISA or multiplex bead-based assays.

-

In Vitro Macrophage Stimulation and Cytokine Measurement

This assay allows for the direct assessment of GPR35's role in macrophage activation.

Methodology:

-

Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte-like cell line (e.g., THP-1) in appropriate culture medium.

-

Stimulation:

-

Pre-treat the cells with a GPR35 agonist (e.g., kynurenic acid, zaprinast) or antagonist (e.g., CID-2745687) for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).

-

-

Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

-

Cytokine Analysis: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using ELISA or multiplex assays.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway downstream of GPR35.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a GPR35 expression vector, an NF-κB-dependent firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase control plasmid (for normalization).

-

Ligand Stimulation: After 24-48 hours, treat the transfected cells with various concentrations of a GPR35 agonist or antagonist.

-

Cell Lysis: Following a defined incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

β-Arrestin Recruitment Assay (Tango™ Assay)

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in G protein-independent signaling and receptor desensitization.[11][17][18]

Methodology:

-

Cell Line: Utilize a commercially available cell line, such as the Tango™ GPR35-bla U2OS cells, which stably express a GPR35-TEV protease site-transcription factor fusion protein and a β-arrestin-TEV protease fusion protein.

-

Cell Plating: Seed the cells in a 384-well plate.

-

Ligand Addition: Add the GPR35 agonist to the cells.

-

Incubation: Incubate the plate for 5 hours at 37°C and 5% CO2.

-

Substrate Addition: Add the β-lactamase substrate to the cells and incubate for 2 hours at room temperature in the dark.

-

Detection: Measure the fluorescence signal using a fluorescence plate reader. The ratio of blue to green fluorescence indicates the extent of β-arrestin recruitment.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the migratory response of neutrophils towards a chemoattractant, a key pro-inflammatory function influenced by GPR35.

Methodology:

-

Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood.

-

Assay Setup: Place a porous membrane (e.g., 3-5 µm pore size) in a Boyden chamber. Add a chemoattractant (e.g., a GPR35 agonist or a known chemokine) to the lower chamber.

-

Cell Seeding: Add the isolated neutrophils to the upper chamber.

-

Incubation: Incubate the chamber for 1-2 hours to allow for cell migration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by staining and counting the cells on the underside of the membrane or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

Conclusion

GPR35 presents a compelling and complex target for the modulation of inflammatory diseases. Its dual capacity to both promote and suppress inflammation necessitates a thorough understanding of its signaling mechanisms in different cellular and disease contexts. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to further dissect the intricate roles of GPR35. Future research focused on developing cell- and pathway-specific GPR35 modulators will be crucial for harnessing the therapeutic potential of this enigmatic receptor. The continued investigation into GPR35 promises to unveil novel therapeutic strategies for a wide range of inflammatory disorders.

References

- 1. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.cn [documents.thermofisher.cn]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 14. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR35: A Novel Therapeutic Target in Metabolic Disorders - A Technical Guide

Executive Summary: G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized for its significant role in metabolic homeostasis. Expressed in key metabolic tissues including the gastrointestinal tract, adipose tissue, and immune cells, GPR35 is implicated in the regulation of both glucose and lipid metabolism. Preclinical evidence demonstrates that modulation of GPR35 activity can impact body weight, glucose tolerance, and inflammatory responses associated with metabolic dysfunction. This technical guide provides an in-depth overview of GPR35 signaling, its function in metabolic health, and its potential as a therapeutic target for conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease. Detailed experimental protocols and quantitative data from key studies are presented to support researchers and drug development professionals in this emerging field.

Introduction to GPR35

Initially identified in 1998, G protein-coupled receptor 35 (GPR35) has remained an "orphan" receptor for many years due to the lack of definitively identified endogenous ligands with high potency. However, a growing body of research has begun to elucidate its physiological functions, particularly in the context of inflammation and metabolic diseases. GPR35 is a class A rhodopsin-like GPCR and is expressed in various tissues critical to metabolic regulation.[1] Its role as a potential integration node for inflammatory and metabolic signals makes it a compelling target for therapeutic intervention in metabolic syndrome.[2]

Tissue Expression Profile of GPR35

GPR35 exhibits a distinct expression pattern in tissues and cells that are central to metabolic control. Quantitative analysis reveals significant expression in the gastrointestinal tract, particularly the small intestine and colon, as well as in immune cells.[3] Lower but notable expression is also found in adipose tissue and the pancreas.[4]

| Tissue/Cell Type | Relative Expression Level | Species | Method | Reference |

| Colon | High | Human / Mouse | qRT-PCR | [5] |

| Small Intestine | High | Human / Rat | Northern Blot / qRT-PCR | |

| Pancreas | Moderate | Human | RT-PCR | [4] |

| Adipose Tissue | Low to Moderate | Human / Mouse | qRT-PCR | [6] |

| Liver | Low | Mouse | qRT-PCR | [5] |

| Immune Cells (Monocytes, T-cells) | High | Human | qRT-PCR |